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Methyl 2-methyloctanoate

Cat. No.: B13815168
M. Wt: 172.26 g/mol
InChI Key: PUTZZJOMRXPKCK-UHFFFAOYSA-N
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Description

Methyl 2-methyloctanoate is a branched-chain fatty acid methyl ester (FAME) utilized in specialized research and development . In industrial chemistry, such medium-chain esters are frequently investigated as intermediates in organic synthesis and for their utility in the production of agrochemicals and pharmaceuticals . Esters of this structural class are also of significant interest in the field of fragrance and flavor chemistry, where branched chains can contribute to unique and complex aroma profiles . Furthermore, methyl octanoate and its derivatives are well-studied in combustion science as model compounds or surrogates for biodiesel fuels, allowing researchers to probe reaction pathways and combustion efficiency . As a chemical intermediate, its branched structure can influence reaction kinetics and properties of the final products in polymer and materials science . This product is intended for use by qualified laboratory and research professionals only. It is strictly for research purposes and is not classified or sold for human consumption, diagnostic, therapeutic, or any other personal uses. Handle with appropriate care in accordance with all applicable safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B13815168 Methyl 2-methyloctanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

methyl 2-methyloctanoate

InChI

InChI=1S/C10H20O2/c1-4-5-6-7-8-9(2)10(11)12-3/h9H,4-8H2,1-3H3

InChI Key

PUTZZJOMRXPKCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C(=O)OC

Origin of Product

United States

Synthetic Pathways and Mechanistic Investigations

Chemical Synthesis Methodologies for Methyl 2-Methyloctanoate

The most direct method for synthesizing this compound is the esterification of 2-methyloctanoic acid. Fischer-Speier esterification is a classic and widely used approach. This method involves reacting 2-methyloctanoic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. nie.edu.sggoogle.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water formed during the reaction is typically removed.

A specific example, though on a substituted analogue, illustrates the general conditions. The Fischer esterification of (2S,3R)-3-hydroxy-2-methyloctanoic acid was successfully carried out by refluxing it in methanol with a few drops of concentrated sulfuric acid for one hour to yield the corresponding methyl ester, (2S,3R)-methyl-3-hydroxy-2-methyloctanoate. nie.edu.sg This demonstrates the applicability of standard esterification conditions for this class of compounds. Catalysts for such direct esterifications can also include Lewis acids or acidic salts. google.com

Alternative synthetic routes build the carbon skeleton of the molecule through alkylation or carbon chain elongation reactions. These methods offer versatility, starting from simpler, more readily available precursors.

One such strategy is the methoxycarbonylation of alkenes . The palladium-catalyzed methoxycarbonylation of 1-octene (B94956) with carbon monoxide and methanol can produce a mixture of ester products. While the primary product is the linear methyl nonanoate (B1231133), branched isomers, including this compound, are also formed. chemicalbook.com In a documented reaction, the yield of branched products (this compound, methyl 2-ethylheptanoate, and methyl 2-propylhexanoate) was 5.9%, with the linear n-product forming the majority at 92.1%. chemicalbook.com

Table 1: Product Distribution in Methoxycarbonylation of 1-Octene chemicalbook.com

Product Yield (%)
Methyl nonanoate (n-product) 92.1
Branched Products (iso-products) 5.9

| Total Yield | 98.0 |

Another fundamental approach is the alkylation of ester enolates . This involves treating a suitable ester with a strong, non-nucleophilic base to form an enolate, which is then reacted with an alkylating agent. For the synthesis of this compound, this could involve the methylation of the enolate derived from methyl octanoate (B1194180). The use of lithium N-isopropylcyclohexylamide has been established as an effective method for the formation and subsequent alkylation of ester enolates. acs.org Similarly, the synthesis of related 2-methyl-branched fatty acid methyl esters has been achieved by the direct alkylation of larger fatty acid methyl esters (FAMEs). nih.govacs.org

The malonic ester synthesis provides a classic route for preparing carboxylic acids and their esters. To produce ethyl 4-methyloctanoate, a related branched-chain ester, 1-chloro-2-methylhexane (B8755003) was reacted with diethyl malonate. A similar strategy could be adapted for this compound by alkylating dimethyl malonate with a 1-haloheptane, followed by methylation at the α-position, hydrolysis, and decarboxylation to give 2-methyloctanoic acid, which can then be esterified.

Due to the chiral nature of this compound, significant research has focused on methods to synthesize specific stereoisomers. These stereoselective approaches are crucial for applications where the biological or physical properties of the enantiomers differ.

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgnumberanalytics.com

A prominent example is the use of Evans oxazolidinone auxiliaries . In the synthesis of stereoisomers of 3-hydroxy-2-methyloctanoic acid, an Evans auxiliary, (S)-4-benzyl-3-propionyloxazolidin-2-one, was used. nie.edu.sg An aldol (B89426) reaction with hexanal (B45976) resulted in the formation of a new chiral center at the C3 position with high diastereoselectivity, controlled by the existing chirality of the auxiliary. The auxiliary was then cleaved to yield the enantiomerically pure acid, which was subsequently esterified to the methyl ester. nie.edu.sg

Pseudoephedrine amides also serve as effective chiral auxiliaries. N-acylated pseudoephedrine can be converted to its enolate and undergo highly diastereoselective alkylations with various alkyl halides. researchgate.net The subsequent removal of the pseudoephedrine auxiliary yields highly enantiomerically enriched α-substituted carboxylic acids, which can then be converted to their corresponding methyl esters. researchgate.net

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical.

Enzymatic kinetic resolution using lipases is a well-established biocatalytic method. Lipases can selectively catalyze the esterification of one enantiomer of a racemic acid, leaving the other unreacted. For instance, various lipases have been shown to exhibit enantioselectivity in the esterification of racemic 2-methylalkanoic acids. researchgate.netresearchgate.net Lipase (B570770) from Candida rugosa and Aspergillus niger have been studied for their ability to resolve racemic 2-methyloctanoic acid. researchgate.net The enantiomeric ratio (E-value) in these reactions is influenced by factors such as the specific lipase used, the alcohol, and the reaction temperature. researchgate.net

Organocatalysis offers another route. The asymmetric synthesis of (S)-ethyl 4-methyloctanoate, a structural analogue, was achieved using a MacMillan's cross aldol reaction as the key step, catalyzed by a chiral amine. arkat-usa.orgarkat-usa.org This strategy allows for the creation of the chiral center with high enantioselectivity, and the configuration of the product can be controlled by selecting the appropriate enantiomer of the organocatalyst. arkat-usa.orgarkat-usa.org

Diastereoselective alkylation is a powerful method for creating new stereocenters with a defined relationship to an existing one. This is the core principle behind the use of chiral auxiliaries as described previously. nih.gov

The alkylation of enolates derived from esters or amides bearing a chiral auxiliary is a cornerstone of this strategy. For example, the enolates of pseudoephedrine amides undergo highly diastereoselective alkylations to afford α-substituted products in high yields. researchgate.net Similarly, the Evans auxiliary approach relies on the diastereoselective reaction of a chiral enolate with an electrophile to establish two contiguous stereocenters. nie.edu.sgwikipedia.org The stereoselectivity arises from the steric hindrance imposed by the auxiliary, which directs the incoming electrophile to one face of the enolate.

Table 2: Examples of Stereoselective Synthesis Strategies

Method Key Reagent/Catalyst Target/Analogue Key Finding/Outcome Reference(s)
Chiral Auxiliary (S)-4-benzyl-3-propionyloxazolidin-2-one (2S,3R)-3-hydroxy-2-methyloctanoic acid Diastereoselective aldol reaction to set stereocenters. nie.edu.sg
Chiral Auxiliary Pseudoephedrine α-branched carboxylic acids Highly diastereoselective alkylation of amide enolates. researchgate.net
Biocatalysis Lipase (e.g., from Candida rugosa) 2-methylalkanoic acids Kinetic resolution via enantioselective esterification. researchgate.netresearchgate.net

Stereoselective and Enantioselective Synthesis of this compound and Analogues

Biosynthetic Routes and Enzymatic Mechanisms of this compound and Related Branched Esters

The natural formation of this compound and similar esters is a complex biological process involving specific precursors, pathways, and enzymes within microorganisms.

The biosynthesis of this compound has been identified in bacteria. The gliding bacterium Chitinophaga Fx7914 is known to produce a variety of volatile methyl esters, including methyl (S)-2-methyloctanoate. nih.gov Similarly, the actinomycete Micromonospora aurantiaca emits a complex mixture of branched-chain fatty acid methyl esters (FAMEs). beilstein-journals.org

The general biosynthetic pathway for these compounds relies on the promiscuity of the fatty acid synthase (FASN) system. nih.govnih.gov Instead of using the standard acetyl-CoA primer to initiate fatty acid synthesis, the machinery can utilize branched-chain CoA esters. nih.gov These primers are typically derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. beilstein-journals.orgnih.govnih.gov For instance, the degradation of isoleucine provides 2-methylbutyryl-CoA, which can serve as a starter unit for FASN to build the carbon backbone of anteiso-branched fatty acids. beilstein-journals.org The formation of the 2-methyl branch, as seen in this compound, occurs through the incorporation of a propanoate unit, which is first converted to a methylmalonyl-CoA extender unit. nih.govbeilstein-journals.org Following the synthesis of the branched fatty acid chain, the final step is the methylation of the carboxylic acid to form the methyl ester. nih.gov

The origins of the carbon atoms in branched esters have been traced using feeding experiments with stable isotope-labeled precursors. nih.govbeilstein-journals.org These studies confirm the direct link between amino acid metabolism and the final ester structure.

Key findings from these experiments include:

Isoleucine Incorporation : Feeding Micromonospora aurantiaca with [²H₁₀]isoleucine led to the successful labeling of anteiso-branched FAMEs (those with a methyl branch at the ω-2 position), confirming that 2-methylbutyryl-CoA, derived from isoleucine, is the starter unit for their biosynthesis. beilstein-journals.org

Leucine Incorporation : When the same microorganism was fed [²H₁₀]leucine, high incorporation rates were observed for iso-branched FAMEs (with a methyl branch at the ω-1 position), such as 7-methyloctanoic acid and 9-methyldecanoic acid. beilstein-journals.org

Valine Incorporation : Feeding with [²H₈]valine resulted in the labeling of iso-even FAMEs, demonstrating the role of isobutyryl-CoA from valine catabolism as a biosynthetic primer. beilstein-journals.org

Propionate (B1217596) Incorporation : In studies with Chitinophaga Fx7914, feeding with labeled propanoate demonstrated that it is the source of the methyl group at the C-2 position (the α-carbon). nih.gov Propionate is carboxylated to form methylmalonyl-CoA, which is used as an extender unit by the fatty acid synthase machinery. beilstein-journals.org

Table 1: Precursor Incorporation in Branched-Chain Fatty Acid Methyl Ester (FAME) Biosynthesis
Labeled PrecursorMicroorganismResulting Branched StructureKey IntermediateReference
[²H₁₀]IsoleucineMicromonospora aurantiacaAnteiso-branched FAMEs (ω-2 methyl)2-Methylbutyryl-CoA beilstein-journals.org
[²H₁₀]LeucineMicromonospora aurantiacaIso-branched FAMEs (ω-1 methyl)Isovaleryl-CoA beilstein-journals.org
[²H₈]ValineMicromonospora aurantiacaIso-branched even-chain FAMEsIsobutyryl-CoA beilstein-journals.org
Labeled PropanoateChitinophaga Fx7914α-Methyl branched FAMEs (C-2 methyl)Methylmalonyl-CoA nih.gov

Several classes of enzymes are critical for the biosynthesis of this compound and related esters.

Fatty Acid Synthase (FASN) : This enzyme complex is central to building the carbon backbone. While it typically produces straight-chain fatty acids, its ability to accept branched-chain primers derived from BCAA catabolism is key to forming branched-chain fatty acids. nih.govnih.gov

Alcohol Acyltransferases (AATs) : In many biological systems, esters are formed by AATs, which catalyze the condensation of an alcohol with an acyl-CoA. berscience.orgconicet.gov.ar While highly relevant for many esters, the formation of methyl esters often involves a different class of enzymes.

Carboxyl Methyltransferases (CMTs) : This group of enzymes is crucial for the final step in the biosynthesis of this compound. researchgate.net They catalyze the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) directly to the carboxyl group of the fatty acid. nih.govresearchgate.net An example is the BioC O-methyltransferase, which methylates the free carboxyl group of malonyl-thioesters, demonstrating a mechanism of integrating methylation with fatty acid synthesis. nih.gov In plants, the SABATH family of methyltransferases is well-known for producing volatile methyl esters like methyl benzoate. frontiersin.org

The understanding of biosynthetic pathways has enabled scientists to reprogram microorganisms to produce novel, "non-natural" esters. nih.gov By introducing and modifying genes, metabolic engineers can create microbial cell factories for designer chemicals.

One notable achievement involved engineering Escherichia coli to produce multi-methyl-branched-esters (MBEs) with novel structures. nih.gov This was accomplished by introducing a mycocerosic polyketide synthase-based pathway from Mycobacterium tuberculosis. The engineered pathway utilized enzymes (FadD28, Mas, and PapA5) with high substrate tolerance, allowing for the biosynthesis of a wide range of MBEs from various fatty acid and alcohol moieties. nih.gov

Other strategies for producing designer esters include:

Engineering Acyltransferases : Researchers have leveraged enzymes like chloramphenicol (B1208) acetyltransferases (CATs) and engineered them to function as robust and efficient alcohol acyltransferases (AATs). berscience.org These engineered enzymes are compatible with various microbial hosts and can produce a wide array of linear, branched, and aromatic esters. berscience.org

Pathway Manipulation in E. coli : By co-expressing recombinant AATase enzymes with alcohol biosynthetic routes, E. coli has been successfully engineered to produce various short-chain esters. conicet.gov.ar

Yeast Engineering : In Saccharomyces cerevisiae, metabolic engineering strategies have focused on eliminating competing pathways for fatty acid utilization (like β-oxidation and storage lipid formation) to increase the precursor pool for producing fatty acid ethyl esters (FAEEs), a type of biofuel. chalmers.seoup.com

Table 2: Examples of Metabolic Engineering for Ester Production
StrategyHost OrganismKey Enzymes/PathwaysProductReference
Introduction of a Polyketide-Derived PathwayEscherichia coliMycocerosic polyketide synthase pathway (FadD28, Mas, PapA5) from M. tuberculosisMulti-methyl-branched-esters (MBEs) nih.gov
Engineering of Chloramphenicol Acetyltransferases (CATs)Various (e.g., E. coli)Engineered CATs functioning as Alcohol Acyltransferases (AATs)Designer esters (linear, branched, aromatic) berscience.org
Elimination of Competing PathwaysSaccharomyces cerevisiaeDeletion of genes for β-oxidation (pox1) and storage lipid synthesis (are1, dga1, etc.)Fatty Acid Ethyl Esters (FAEEs) chalmers.seoup.com
Co-expression of AATase and Alcohol Biosynthesis RoutesEscherichia coliATF1 from S. cerevisiae and a chimeric 2-ketoacid-derived alcohol pathwayAlcohol-acetate esters conicet.gov.ar

Chemical Derivatization and Structure-Modification Studies

Beyond biosynthesis, chemical synthesis provides a direct route to this compound and allows for the creation of diverse analogues and derivatives for research and industrial applications.

A variety of chemical methods have been developed to synthesize this compound and structurally related compounds.

Direct Synthesis : this compound can be synthesized directly. One method involves the reaction of 1-octene with methyl formate (B1220265) in the presence of a palladium catalyst and methanesulphonic acid, yielding a mixture of methyl nonanoate and branched products, including this compound. chemicalbook.com

Synthesis of Hydroxylated Analogues : The stereoisomer (2S,3S)-methyl-3-hydroxy-2-methyloctanoate was prepared via Fisher esterification of the corresponding carboxylic acid, (2S,3S)-3-hydroxy-2-methyloctanoic acid, in methanol. nie.edu.sg This highlights a common strategy for creating functionalized derivatives.

Synthesis of Keto-Analogues : Methyl 4-keto-7-methyloctanoate has been prepared through a reaction involving the cadmium derivative of isoamyl bromide and methyl succinyl chloride. orgsyn.org

Synthesis of Other Branched Esters : The aggregation pheromone (S)-ethyl 4-methyloctanoate, an analogue with a different branch position and ester group, was synthesized using an organocatalyzed MacMillan cross-aldol reaction as the key step. arkat-usa.org

Modification of Natural Oils : Broader derivatization strategies have been applied to natural oils containing cyclopropene (B1174273) fatty acids, such as Sterculia foetida oil. itb.ac.id Through reactions like olefin metathesis, Diels-Alder cycloaddition, and oxidation, the cyclopropene rings are converted to create novel branched ester derivatives. itb.ac.id Chemical derivatization is also a key tool for the structural analysis of complex lipids, where esters are cleaved and converted to simpler forms like methyl esters or pyridylmethyl esters for identification by mass spectrometry. nih.govresearchgate.net

Table 3: Chemical Synthesis of this compound and Its Analogues
Target CompoundKey ReactantsReaction Type/MethodReference
This compound1-Octene, Methyl formatePalladium-catalyzed carbonylation chemicalbook.com
(2S,3S)-Methyl-3-hydroxy-2-methyloctanoate(2S,3S)-3-hydroxy-2-methyloctanoic acid, MethanolFisher Esterification nie.edu.sg
Methyl 4-keto-7-methyloctanoateIsoamylmagnesium bromide, Cadmium chloride, Methyl succinyl chlorideOrganocadmium reaction orgsyn.org
(S)-Ethyl 4-methyloctanoatePropanal, Pentanal derivativeMacMillan cross-aldol reaction arkat-usa.org
Various branched ester derivativesSterculia foetida oil (containing cyclopropene rings)Olefin metathesis, Diels-Alder, Oxidation itb.ac.id

Investigation of Reaction Mechanisms for Functional Group Transformations

The functional ester group of this compound is the primary site of its chemical reactivity, allowing for a variety of transformations into other important organic compounds. The primary mechanisms driving these transformations are nucleophilic acyl substitution, which includes hydrolysis and transesterification, and reduction of the carbonyl group. Mechanistic investigations of these reactions, often drawing parallels from structurally similar esters, provide a fundamental understanding of the reactivity of this compound.

Hydrolysis

The hydrolysis of this compound involves the cleavage of the ester bond to yield 2-methyloctanoic acid and methanol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

The generally accepted mechanism for the acid-catalyzed hydrolysis of an ester like this compound is as follows:

Protonation of the carbonyl oxygen: The carbonyl oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of alcohol: The protonated hydroxyl group leaves as a neutral alcohol molecule (methanol), and the carbonyl group is reformed.

Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product.

Kinetic studies on the hydrolysis of homologous esters, such as methyl octanoate, in subcritical water have demonstrated that the reaction follows first-order kinetics. researchgate.net The rate of hydrolysis is influenced by temperature, with higher temperatures accelerating the reaction. It is expected that this compound would exhibit similar kinetic behavior.

Base-Catalyzed Hydrolysis (Saponification):

The base-catalyzed hydrolysis of this compound, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid and methanol. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester. algoreducation.comchemistrysteps.com This is followed by the elimination of the methoxide (B1231860) ion (CH₃O⁻), which then deprotonates the newly formed carboxylic acid. chemistrysteps.com

The mechanism proceeds through the following steps:

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbonyl carbon of the ester. youtube.com

Formation of a tetrahedral intermediate: This results in the formation of a tetrahedral alkoxide intermediate.

Elimination of the leaving group: The intermediate collapses, and the methoxide ion is expelled.

Deprotonation: The methoxide ion, being a strong base, deprotonates the carboxylic acid, forming a carboxylate salt and methanol. This final acid-base step drives the reaction to completion. chemistrysteps.comyoutube.com

The rate of base-catalyzed hydrolysis is dependent on the concentration of both the ester and the hydroxide ion. viu.ca

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting it with an alcohol (R'-OH) to form a new ester (2-methyloctanoate-R') and methanol. This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification:

The mechanism for acid-catalyzed transesterification is analogous to that of acid-catalyzed hydrolysis. masterorganicchemistry.com The key difference is that the nucleophile is an alcohol molecule instead of a water molecule. The reaction is reversible and is often driven to completion by using a large excess of the reactant alcohol or by removing the methanol as it is formed. mdpi.com

Base-Catalyzed Transesterification:

In the presence of a basic catalyst, an alkoxide ion (R'O⁻) from the reactant alcohol acts as the nucleophile, attacking the carbonyl carbon of this compound. masterorganicchemistry.com This leads to a tetrahedral intermediate, which then eliminates a methoxide ion to form the new ester. masterorganicchemistry.com

Enzyme-Catalyzed Transesterification:

Lipases are enzymes that can effectively catalyze the transesterification of esters in non-aqueous environments. The mechanism of lipase-catalyzed reactions typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form an acyl-enzyme intermediate and releasing the alcohol. The acyl group is then transferred to the new alcohol, regenerating the enzyme. Studies have shown the successful lipase-catalyzed transesterification of this compound.

Reduction

The ester functional group of this compound can be reduced to a primary alcohol, 2-methyloctan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required for this transformation.

The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon. This is followed by the elimination of a methoxide ion to form an intermediate aldehyde, 2-methyloctanal. The aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol. Due to the high reactivity of the intermediate aldehyde, it is generally not possible to isolate it during the reduction of an ester with LiAlH₄.

The detailed steps are:

Nucleophilic attack by hydride: A hydride ion from LiAlH₄ attacks the carbonyl carbon of the ester.

Formation of a tetrahedral intermediate: An aluminum alkoxide intermediate is formed.

Elimination of methoxide: The intermediate collapses, and the methoxide group is eliminated to form an aldehyde.

Second hydride attack: The resulting aldehyde is immediately attacked by another hydride ion.

Protonation: A workup step with a proton source (e.g., water or dilute acid) protonates the resulting alkoxide to yield the primary alcohol, 2-methyloctan-1-ol.

Data Tables

Table 1: General Mechanisms of Functional Group Transformations for this compound

TransformationCatalyst/ReagentKey Mechanistic StepsProduct(s)
Acid-Catalyzed Hydrolysis H₃O⁺Protonation of C=O, Nucleophilic attack by H₂O, Proton transfer, Elimination of CH₃OH, Deprotonation2-Methyloctanoic acid, Methanol
Base-Catalyzed Hydrolysis OH⁻Nucleophilic attack by OH⁻, Formation of tetrahedral intermediate, Elimination of CH₃O⁻, Deprotonation of carboxylic acid2-Methyloctanoate salt, Methanol
Acid-Catalyzed Transesterification H⁺, R'-OHProtonation of C=O, Nucleophilic attack by R'-OH, Proton transfer, Elimination of CH₃OH, Deprotonation2-Methyloctanoate-R', Methanol
Base-Catalyzed Transesterification R'O⁻Nucleophilic attack by R'O⁻, Formation of tetrahedral intermediate, Elimination of CH₃O⁻2-Methyloctanoate-R', Methanol
Reduction 1. LiAlH₄ 2. H₃O⁺Nucleophilic attack by H⁻, Elimination of CH₃O⁻ to form aldehyde, Second nucleophilic attack by H⁻, Protonation2-Methyloctan-1-ol

Occurrence, Distribution, and Ecological Interactions

Natural Occurrence and Biogenic Sources of Methyl 2-Methyloctanoate

Microbial Origin and Production in Bacterial Species (e.g., Chitinophaga Fx7914)

This compound is a volatile organic compound (VOC) that has been identified as a natural product of microbial metabolism. A notable example is its production by the bacterial isolate Chitinophaga Fx7914. nih.gov Analysis of the volatiles released by this bacterium revealed a complex mixture of approximately 200 compounds, including a variety of methyl esters. nih.gov Among these were monomethyl- and dimethyl-branched, saturated, and unsaturated fatty acid methyl esters, many of which had not been previously described as bacterial volatiles. nih.gov

Specifically, methyl (S)-2-methyloctanoate was identified as one of the key compounds in a class of methyl (S)-2-methylalkanoates produced by Chitinophaga Fx7914. nih.gov The structure of this compound was confirmed through gas chromatography/mass spectrometry (GC/MS) analysis and by synthesizing the target compound. nih.gov Further investigation into the biosynthesis of these methyl esters in Chitinophaga Fx7914 indicated that the methyl group at the C(2) position is introduced through the incorporation of propanoate. The final methyl ester is formed from the corresponding carboxylic acid by a methyltransferase enzyme using S-adenosylmethionine (SAM) as a methyl donor. nih.gov

The production of this compound is not unique to Chitinophaga. A complex mixture of several methyl 2-methylalkanoates has also been reported from other gliding bacteria. beilstein-journals.org This suggests that the capability to synthesize such branched-chain fatty acid methyl esters may be distributed among various bacterial species.

Table 1: Microbial Source of this compound

Microbial SourceCompound ClassIdentified Compound
Chitinophaga Fx7914Methyl (S)-2-methylalkanoatesMethyl (S)-2-methyloctanoate

Presence in Volatile Organic Compound Profiles of Natural Matrices

Beyond its microbial origins, this compound and related compounds are components of the volatile organic compound (VOC) profiles of various natural matrices. For instance, methyl octanoate (B1194180), a related straight-chain ester, has been detected in a variety of fruits, including apples, apricots, and nectarines. chemicalbook.comnih.govucdavis.edu While the direct detection of this compound in many of these sources is not as commonly reported, its presence in complex volatile mixtures is plausible, particularly in environments with rich microbial communities.

Ecological Role and Chemo-Ecological Significance

Involvement in Interspecies Chemical Communication (e.g., Pheromone Studies of Related Methyl-Branched Esters)

Methyl-branched esters, a class of compounds to which this compound belongs, are known to play significant roles in the chemical communication of various organisms, particularly insects. researchgate.netrsc.org These compounds often function as pheromones, which are chemical signals used for communication between individuals of the same species. researchgate.netrsc.org The structural diversity of these molecules, including the position and stereochemistry of the methyl branches, contributes to the specificity of these chemical signals. researchgate.net

While direct evidence for this compound acting as a pheromone is not extensively documented in the provided search results, the well-established role of structurally similar compounds in insect communication suggests a potential for such a function. researchgate.netrsc.org For example, various methyl-branched esters serve as sex pheromones in moths, beetles, and mealybugs. researchgate.netjst.go.jp The specific stereochemistry of these methyl-branched structures can be crucial for differentiating pheromonal signals, especially among closely related species. researchgate.net

Furthermore, these chemical signals are not limited to intraspecies communication. Interspecies chemical communication, mediated by semiochemicals, is a widespread phenomenon. researchgate.netcabidigitallibrary.org Kairomones, a type of semiochemical, are beneficial to the receiver but not the emitter. For instance, some insects use volatile compounds emitted by plants or other insects to locate hosts or prey. researchgate.net It is plausible that this compound, as a microbial volatile, could be involved in such interspecies interactions, for example, by attracting or repelling other organisms in its environment.

Contribution to Volatile Emissions from Biological Systems

As established, this compound is a component of the volatile emissions from certain biological systems, most notably from the bacterium Chitinophaga Fx7914. nih.gov The release of this and other volatile organic compounds into the environment contributes to the chemical landscape of the ecosystem. These emissions can influence the behavior and interactions of other organisms within that ecosystem. nih.gov

The production of a diverse array of volatile methyl esters by Chitinophaga Fx7914 suggests a sophisticated metabolic capability. nih.gov The release of these compounds may serve various ecological functions for the bacterium itself, such as defense against competing microorganisms or as signaling molecules in microbial communities. nih.gov The study of microbial VOCs is an expanding field, and the full ecological significance of compounds like this compound is still being elucidated. nih.gov

Advanced Analytical Characterization and Method Development

Chromatographic Techniques for Separation and Quantification of Methyl 2-Methyloctanoate

Chromatography is a fundamental analytical technique for the analysis of fatty acid methyl esters (FAMEs) like this compound. It allows for the separation of complex mixtures into individual components, enabling their identification and quantification. gcms.cz The conversion of fatty acids to their methyl esters increases volatility and thermal stability, making them well-suited for gas chromatography. gcms.czsandia.gov

Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as this compound. scioninstruments.com The selection of appropriate GC methodologies is critical for achieving high resolution and sensitivity. scioninstruments.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical technique for the identification and structural confirmation of this compound. This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov

In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio, producing a unique mass spectrum for each component.

The mass spectrum of this compound serves as a chemical fingerprint, allowing for its unambiguous identification. By comparing the obtained mass spectrum with a reference library, such as the NIST library, the identity of the compound can be confirmed with a high degree of confidence. researchgate.net The fragmentation pattern observed in the mass spectrum provides valuable information about the molecular structure of the compound, further aiding in its structural confirmation.

The derivatization of fatty acids into their methyl esters, a process known as methylation, is a common sample preparation step in GC-MS analysis. nih.gov This process increases the volatility of the compounds, making them more amenable to GC analysis. nih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) is an advanced analytical technique that offers significantly enhanced separation power compared to conventional one-dimensional GC. wikipedia.org This technique is particularly useful for the analysis of complex samples containing a large number of components, where co-elution can be a significant problem. aocs.org

In GC×GC, two columns with different stationary phases are coupled together, providing two dimensions of separation. wikipedia.org The first dimension typically separates compounds based on their volatility, while the second dimension provides a separation based on polarity. copernicus.org This orthogonal separation mechanism allows for the resolution of compounds that would otherwise overlap in a single-column separation. aocs.org

The main advantages of GC×GC include:

Increased peak capacity: The total peak capacity of a GC×GC system is approximately the product of the peak capacities of the two individual columns. aocs.org

Enhanced selectivity: The use of two different stationary phases provides greater selectivity for a wider range of compounds. aocs.org

Improved sensitivity: The modulation process in GC×GC can lead to a significant increase in signal-to-noise ratio, resulting in improved sensitivity. wikipedia.org

Structured chromatograms: Chemically similar compounds tend to appear in ordered patterns in the two-dimensional chromatogram, which can aid in their identification. aocs.org

GC×GC has been successfully applied to the analysis of a wide variety of complex samples, including petroleum, food and flavors, and environmental samples. wikipedia.org The use of a thermal modulator is a key component of many GC×GC systems, allowing for the efficient trapping and re-injection of eluents from the first dimension to the second dimension. dlr.de

Chiral gas chromatography is a specialized technique used for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. gcms.cz Since enantiomers have identical physical and chemical properties in an achiral environment, their separation requires the use of a chiral stationary phase.

Modified cyclodextrins are commonly used as chiral stationary phases in GC columns. icm.edu.pl These cyclic oligosaccharides have a chiral structure that allows them to interact differently with the two enantiomers of a chiral compound, leading to their separation.

The assessment of enantiomeric purity is crucial in many fields, including pharmaceuticals, food and flavor chemistry, and environmental analysis, as the biological activity of a chiral compound can vary significantly between its enantiomers. gcms.cz Chiral GC can be used to determine the enantiomeric ratio of a sample, providing valuable information about its origin and authenticity. icm.edu.pl For example, the enantiomeric ratios of certain volatile compounds can be used to distinguish between natural and synthetic flavors. icm.edu.pl

The development of new chiral stationary phases continues to expand the range of compounds that can be separated by chiral GC. labrulez.com

The optimization of chromatographic parameters is essential for achieving reliable and reproducible results in the analysis of this compound. longdom.org Several factors can influence the separation efficiency, resolution, and analysis time, including column selection, carrier gas, temperature, and flow rate. longdom.org

Column Selection:

The choice of the GC column is a critical factor in determining the quality of the separation. Capillary columns are generally preferred over packed columns for FAME analysis due to their higher efficiency and resolving power. restek.com The stationary phase of the column should be selected based on the polarity of the analytes. For the analysis of FAMEs, columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (Carbowax-type) or biscyanopropyl, are commonly used. gcms.czrestek.com

Carrier Gas:

The choice of carrier gas can also affect the efficiency of the separation. Hydrogen and helium are the most commonly used carrier gases in GC. Hydrogen generally provides faster analysis times and higher efficiency at higher flow rates, but it is a flammable gas. Helium is a safer alternative, but it is more expensive.

Temperature and Flow Rate:

The temperature of the GC oven and the flow rate of the carrier gas must be carefully optimized to achieve the desired separation. longdom.org A temperature gradient is often used to elute compounds with a wide range of boiling points. The flow rate should be set to the optimal value for the chosen column and carrier gas to maximize efficiency. longdom.org

By carefully optimizing these and other chromatographic parameters, it is possible to develop robust and reliable methods for the analysis of this compound.

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase. SFC can be a viable alternative to both gas chromatography (GC) and high-performance liquid chromatography (HPLC) for the analysis of a wide range of compounds, including fatty acid methyl esters (FAMEs). longdom.org

One of the main advantages of SFC is its ability to analyze thermally labile and non-volatile compounds that are not suitable for GC analysis. mdpi.com Additionally, SFC can provide faster separations and higher efficiency compared to HPLC for certain applications.

In the context of FAME analysis, SFC can be used to separate complex mixtures of FAMEs, including those with varying degrees of saturation and chain lengths. The use of different stationary phases and modifiers in the mobile phase can be used to optimize the separation.

While GC remains the most common technique for FAME analysis, SFC offers a complementary approach that can be particularly useful for the analysis of complex or challenging samples. The development of new SFC instrumentation and column technologies continues to expand the applicability of this technique.

Gas Chromatography (GC) Methodologies

Spectroscopic Investigations for Structural Elucidation of this compound

The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques. Each method provides unique insights into the molecular framework, functional groups, and fragmentation patterns of the compound, collectively allowing for its unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different proton environments and their neighboring protons. The key expected signals include a singlet for the methoxy (B1213986) protons, a multiplet for the proton at the chiral center (C2), and overlapping signals for the long alkyl chain.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. docbrown.info The spectrum of this compound is expected to show ten distinct signals, corresponding to each carbon atom in its unique electronic environment. The carbonyl carbon of the ester group is characteristically found far downfield.

Below is a table of predicted chemical shifts for this compound.

Predicted ¹H NMR Spectral Data for this compound
AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
-OCH₃ (Methyl ester)~3.67Singlet3H
-CH(CH₃)CO- (Proton at C2)~2.45Multiplet1H
-CH₂- (Alkyl chain)~1.20-1.60Multiplet8H
-CH(CH₃)CO- (Methyl at C2)~1.14Doublet3H
-CH₃ (Terminal methyl)~0.88Triplet3H
Predicted ¹³C NMR Spectral Data for this compound
Carbon AtomPredicted Chemical Shift (ppm)
C1 (C=O)~176
-OCH₃~51
C2~41
C3~34
C4-C7~22-31
C2-CH₃~17
C8~14

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is vital for determining the molecular weight and obtaining structural information through fragmentation analysis. nih.gov The fragmentation pattern of this compound under electron impact (EI) ionization reveals characteristic ions that confirm its structure.

Unlike straight-chain fatty acid methyl esters (FAMEs), which famously produce a dominant ion at m/z 74 due to a McLafferty rearrangement, esters with branching at the C2 position exhibit a different and highly indicative fragmentation pattern. researchgate.net For this compound, the key fragmentation is an alpha-cleavage (β-cleavage relative to the carbonyl group) that results in a characteristic base peak at m/z 88. researchgate.net This fragment corresponds to the [CH₃-CH-C(=O)OCH₃]⁺ ion and is a diagnostic marker for 2-methyl branching in FAMEs. researchgate.net Another significant ion is observed at m/z 101, resulting from cleavage between the C3 and C4 carbons. researchgate.net

Characteristic Mass Fragments of this compound
m/z ValueProposed Fragment IonFragmentation Pathway
172[C₁₀H₂₀O₂]⁺Molecular Ion (M⁺)
141[M - OCH₃]⁺Loss of a methoxy radical
129[M - C₃H₇]⁺Loss of a propyl radical
101[CH₂(CH₃)CHC(=O)OCH₃]⁺Cleavage at C3-C4
88[CH₃CH=C(OH)OCH₃]⁺ or [CH₃CHCOOCH₃]⁺Alpha-cleavage; characteristic of 2-methyl esters

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. oregonstate.edu The IR spectrum of this compound displays characteristic absorption bands that confirm its identity as a saturated aliphatic ester. docbrown.info

Key IR Absorption Bands for this compound
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
2850-2960C-H StretchAlkyl (CH₃, CH₂, CH)
1735-1750C=O StretchEster Carbonyl
1450-1470C-H BendAlkyl (CH₂, CH₃)
1100-1300C-O StretchEster

Sample Preparation and Chemical Derivatization for Enhanced Analysis

Effective analysis of this compound, especially from complex matrices, requires robust sample preparation techniques involving extraction and sometimes chemical derivatization to improve analytical performance.

Liquid-Liquid Extraction (LLE): This is a conventional method for isolating lipophilic compounds like this compound from aqueous or polar samples. It involves partitioning the analyte between two immiscible liquid phases. Nonpolar solvents such as hexane (B92381) are commonly used to extract the ester from a sample matrix. researchgate.net More sustainable, bio-based solvents like 2-methyloxolane are also emerging as effective "green" alternatives to petroleum-based solvents for the extraction of lipophilic natural products. nih.gov

Supercritical Fluid Extraction (SFE): SFE is a modern and environmentally friendly "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. nih.gov By adjusting the temperature and pressure, the density and solvating power of supercritical CO₂ can be finely tuned to selectively extract lipid compounds. nih.govmdpi.com SFE is advantageous as it avoids the use of organic solvents, and the solvent (CO₂) is easily removed by depressurization, yielding a solvent-free extract. american.edu This method is highly effective for extracting fatty acid methyl esters from various natural matrices. mdpi.comamerican.edu

While this compound is already an ester, analytical studies often start with its corresponding carboxylic acid, 2-methyloctanoic acid. To enhance volatility and improve peak shape for gas chromatography (GC) analysis, carboxylic acids are frequently converted into their methyl esters in a process called derivatization. nih.gov

Methylation: This is the most common derivatization strategy for fatty acids. Several reagents can accomplish this transformation:

Acid-Catalyzed Esterification: Refluxing the carboxylic acid with methanol (B129727) in the presence of an acid catalyst like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is a classic and effective method. researchgate.netnih.gov

Trimethylsulfonium Hydroxide (B78521) (TMSH): TMSH is a popular reagent for the rapid and quantitative methylation of fatty acids for GC analysis. csqanalytics.comesslabshop.com The reaction can often be performed at room temperature, and excess reagent is pyrolyzed in the hot GC injector, simplifying sample cleanup. csqanalytics.comesslabshop.com

Boron Trifluoride (BF₃)-Methanol: This reagent is also widely used for preparing fatty acid methyl esters (FAMEs) from lipids. nih.gov

These derivatization strategies are crucial for the accurate quantification and identification of fatty acids as their corresponding methyl esters, such as this compound, in complex biological and industrial samples. nih.gov

Retention Indices and Standardized Analytical Protocols

The accurate identification and quantification of this compound in complex mixtures rely on well-defined analytical methods, primarily gas chromatography (GC). Retention indices and standardized protocols are crucial for ensuring reproducible and comparable results across different laboratories and studies.

Retention Indices

The retention index (RI) is a fundamental parameter in gas chromatography used to convert retention times into a system-independent value. It is based on the retention of the analyte relative to a series of n-alkane standards. For this compound, Kovats retention indices have been determined on various types of capillary columns, which is essential for its identification in diverse sample matrices.

The polarity of the stationary phase in the GC column significantly influences the retention index. As such, values are typically reported for standard non-polar, semi-standard non-polar, and standard polar columns to provide a comprehensive analytical profile. The experimentally determined Kovats retention indices for this compound are detailed in the table below. nih.gov

Column TypeRetention Index (Kovats)
Standard non-polar1150.3
Semi-standard non-polar1158
Semi-standard non-polar1154
Standard polar1421
Standard polar1375
Standard polar1380

Standardized Analytical Protocols

While a universally standardized protocol specifically for this compound is not formally established, its analysis falls under the general and well-documented methods for the gas chromatographic analysis of fatty acid methyl esters (FAMEs). nih.gov These protocols are routinely used in the analysis of lipids from various biological and industrial samples. researchgate.netnih.gov

Sample Preparation: The initial step often involves the esterification or transesterification of lipids to convert fatty acids into their more volatile methyl esters. nih.govnih.gov Common methods include acid-catalyzed (e.g., using methanolic HCl or BF₃) or base-catalyzed (e.g., using sodium methoxide) reactions. researchgate.netaocs.org For samples containing free fatty acids, derivatization is necessary to increase volatility and improve peak shape during GC analysis. restek.com

Gas Chromatography (GC) Analysis:

Injection: The most critical step is sample introduction. nih.gov While split injection is common, cold on-column injection or programmed-temperature vaporization is often preferred to avoid discrimination based on boiling point. nih.gov

Columns: High-resolution capillary columns are standard for FAME analysis. restek.com

Non-polar columns (e.g., those with 100% dimethylpolysiloxane stationary phases) are thermally stable but offer less selectivity. nih.gov

Polar columns (e.g., those with polyethylene glycol-type stationary phases like Carbowax) provide excellent separation of FAMEs but have lower thermal stability. nih.govrestek.com

Intermediate polarity columns are often a suitable compromise, offering good resolution and thermal stability. nih.gov

Carrier Gas: Hydrogen or helium is typically used as the carrier gas.

Detection: A Flame Ionization Detector (FID) is commonly employed for the quantification of FAMEs due to its high sensitivity and wide linear range. For definitive identification, especially in complex matrices, a Mass Spectrometer (MS) is used as the detector (GC-MS), allowing for the comparison of mass spectra with library data. nist.gov

Identification and Quantification: The identification of this compound is achieved by comparing its retention time with that of a purified standard and by matching its retention index with known values. nih.gov For unambiguous identification, the mass spectrum obtained from GC-MS is compared with reference spectra from databases like the National Institute of Standards and Technology (NIST) library. nist.gov Quantification is typically performed by adding an internal standard to the sample before analysis and creating a calibration curve. nih.govnih.gov

Biocatalysis and Biotransformation Studies

Enzymatic Resolution and Kinetic Aspects of Methyl 2-Methyloctanoate and Analogues

Enzymatic resolution is a widely used method for separating enantiomers of a racemic mixture. This technique relies on the stereoselectivity of enzymes, which preferentially catalyze the reaction of one enantiomer over the other. nih.gov Lipases are a prominent class of enzymes utilized for the resolution of chiral esters like this compound due to their broad substrate specificity and stability in organic solvents. nih.govtandfonline.com

Lipase-catalyzed reactions, including transesterification and hydrolysis, are key strategies for the kinetic resolution of this compound and related compounds. nih.govnih.gov In these processes, the enzyme selectively acylates or deacylates one enantiomer of the substrate, allowing for the separation of the unreacted enantiomer and the product.

Studies have shown that various commercial lipases can catalyze the hydrolysis of racemic methyl-branched octanoic acid thiolesters. nih.gov However, branching at the 2-position, as in this compound, significantly reduces the activity of many lipases. nih.gov Despite this, some lipases exhibit notable enantioselectivity. For instance, in reactions with 2-methyloctanoic acids, the (S)-enantiomer was found to react faster in both esterification and hydrolysis reactions with several different lipases. nih.gov

The choice of solvent and reaction conditions can significantly influence the efficiency and selectivity of these enzymatic reactions. researchgate.net For example, the Novozym 435®-catalyzed esterification and hydrolysis of 4-methyloctanoic acid and its ethyl ester were influenced by the concentration of ethanol (B145695), which led to an increase in the enantiomeric ratio (E). nih.gov

Interactive Table: Lipase-Catalyzed Reactions of Methyl-Branched Octanoic Acids

Substrate Reaction Type Lipase(s) Key Finding Reference
Racemic methyl-branched octanoic acid thiolesters Hydrolysis Six commercial lipases Branching at position 2 reduced activity. nih.gov
2-Methyloctanoic acids Esterification & Hydrolysis Various lipases (S)-enantiomer reacted faster. nih.gov
4-Methyloctanoic acid (ethyl ester) Esterification & Hydrolysis Novozym 435® Increased ethanol concentration enhanced the enantiomeric ratio. nih.gov

When a molecule contains more than one stereocenter, the concepts of diastereomeric excess (de) and potential epimerization become critical. nih.govrsc.org While direct studies on the diastereomeric excess and epimerization specifically for this compound are not extensively detailed in the provided context, the principles can be inferred from related systems. For instance, in the synthesis of pyrrolidones, a mixture of diastereoisomers was sometimes obtained. ethz.ch

Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can be a competing reaction during resolution processes. For example, thermal rearrangement of certain compounds can lead to epimerization at a methyl-substituted carbon. wur.nl The potential for epimerization needs to be considered as it can affect the final enantiomeric and diastereomeric purity of the product.

Biocatalyzed Transformations and Novel Reaction Discovery

Beyond resolution, biocatalysis is being explored for novel transformations of fatty acid esters. This includes the reduction of carboxylic acids and their esters to primary alcohols, a reaction of significant industrial importance that traditionally relies on metal hydride reagents. polimi.it While specific examples for this compound are not provided, the general applicability of biocatalysts like Saccharomyces cerevisiae for the reduction of various carboxylic acids and esters suggests potential for similar transformations of this compound. polimi.it

The development of new biocatalytic reactions often involves screening for novel enzymatic activities. researchgate.net For example, microtiter plate-based assays have been developed to efficiently screen for lipase-catalyzed transesterifications in different organic solvents, facilitating the discovery of optimal enzyme-solvent combinations for synthesizing new compounds like glycolipids. researchgate.net

Enzyme Engineering for Modified Substrate Specificity and Catalytic Efficiency

To overcome the limitations of naturally occurring enzymes, such as low activity or incorrect stereoselectivity, protein engineering techniques are employed. scitechnol.comrsc.org Directed evolution and rational design are powerful strategies to create enzyme variants with improved properties for specific substrates like this compound. mdpi.com

A notable example is the engineering of a Pseudomonas aeruginosa lipase (B570770) to improve its enantioselectivity towards 2-methyldecanoate, a close analog of this compound. Through directed evolution, the enantioselectivity (E value) was significantly increased from 1.04 to 25. mdpi.com Similarly, the substrate specificity of a Vibrio fluvialis aminotransferase was successfully engineered to improve the synthesis of a key intermediate for the drug imagabalin, which involved a substrate structurally related to this compound. oup.com

These engineering efforts often involve creating mutant libraries and screening them for desired activities. inrs.ca Computational modeling can also guide the rational design of mutations to alter substrate binding pockets and improve catalytic performance. scitechnol.com

Interactive Table: Enzyme Engineering for Modified Specificity

Original Enzyme Target Substrate/Reaction Engineering Strategy Outcome Reference
Pseudomonas aeruginosa lipase 2-Methyldecanoate hydrolysis Directed evolution (epPCR, saturation mutagenesis) Enantioselectivity (E) increased from 1.04 to 25. mdpi.com
Vibrio fluvialis aminotransferase Transamination of (R)-ethyl 5-methyl 3-oxooctanoate Combined protein engineering approaches 60-fold increase in initial reaction velocity. oup.com

Environmental Fate and Biodegradation Research

Microbial Degradation Pathways of Methyl 2-Methyloctanoate and Related Esters

The biodegradation of this compound is anticipated to be initiated by the cleavage of its ester bond, a common metabolic pathway for ester-containing compounds. This initial hydrolysis yields methanol (B129727) and 2-methyloctanoic acid, which are then subject to further microbial metabolism under both aerobic and anaerobic conditions.

Under aerobic conditions, the biodegradation of this compound is expected to proceed through the action of various microorganisms capable of utilizing esters and their breakdown products as carbon sources. The initial step is the enzymatic hydrolysis of the ester linkage by esterases or lipases, releasing methanol and 2-methyloctanoic acid.

Methanol is a simple alcohol that is readily metabolized by a wide array of aerobic microorganisms. The 2-methyloctanoic acid, a branched-chain fatty acid, is likely to be degraded via the β-oxidation pathway. This process involves the sequential removal of two-carbon acetyl-CoA units, which can then enter the central metabolic pathways of the cell, such as the citric acid cycle, for energy production. The presence of a methyl group at the α-carbon may necessitate specific enzymatic machinery to handle this branching, but numerous soil and aquatic microorganisms have demonstrated the ability to degrade branched-chain alkanes and fatty acids.

Microorganisms known for their robust hydrocarbon and fatty acid-degrading capabilities, such as species from the genera Pseudomonas, Acinetobacter, and Rhodococcus, are likely to be involved in the aerobic degradation of this compound. For instance, studies on the degradation of methyl ketones by Pseudomonas species have revealed oxidative pathways that could be analogous to the degradation of the octanoate (B1194180) chain.

In the absence of oxygen, the biodegradation of this compound is also expected to be initiated by the hydrolysis of the ester bond, producing methanol and 2-methyloctanoic acid. The subsequent anaerobic metabolism of these products involves different microbial consortia and metabolic pathways compared to aerobic degradation.

Methanol can be utilized by methanogenic archaea to produce methane (B114726) or by acetogenic bacteria to form acetic acid. The anaerobic degradation of the 2-methyloctanoic acid component is more complex and is likely carried out by a syntrophic consortium of bacteria. This process would involve the β-oxidation of the fatty acid to produce acetate (B1210297), propionate (B1217596) (due to the branching), and hydrogen gas. The hydrogen and acetate are then consumed by methanogens, which is a critical step in maintaining thermodynamically favorable conditions for the continued degradation of the fatty acid. The anaerobic degradation of long-chain fatty acids has been well-documented, and similar pathways are expected for branched-chain variants like 2-methyloctanoic acid.

Methodologies for Assessing Biodegradability in Environmental Contexts

The assessment of a chemical's biodegradability in the environment is crucial for understanding its persistence and potential ecological impact. For this compound, while specific research is limited, the methodologies for evaluating its environmental fate can be inferred from studies on structurally similar compounds, such as other fatty acid methyl esters (FAMEs) and branched-chain fatty acids. researchgate.netarcjournals.org These methods are generally standardized to ensure reproducibility and comparability of data.

Standardized test guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are widely used to assess the biodegradability of chemicals. epa.govresearchgate.net These tests can be categorized based on the environmental compartment they simulate (e.g., aquatic, soil) and the level of biodegradability they assess (readily, inherently, or persistent).

For aquatic environments, common methodologies involve incubating the test substance with a microbial inoculum, typically from sewage effluent or activated sludge, and measuring the extent of its degradation over a set period, usually 28 days. epa.gov The degradation is monitored through various parameters, including:

Oxygen Consumption: In respirometric tests, such as the OECD 301F (Manometric Respirometry Test), the amount of oxygen consumed by the microorganisms to break down the chemical is measured. epa.gov A significant oxygen demand indicates microbial metabolism of the substance.

Carbon Dioxide Evolution: The OECD 301B (CO2 Evolution Test) quantifies the carbon dioxide produced as the organic carbon in the test substance is mineralized by microorganisms. epa.govwur.nl This provides a direct measure of the ultimate biodegradation of the compound.

Dissolved Organic Carbon (DOC) Removal: This method tracks the disappearance of the chemical from the water phase by measuring the total amount of dissolved organic carbon over time.

The "10-day window" is a key criterion in these tests for ready biodegradability. To meet this, a substance must reach the pass level of degradation (e.g., 60% of theoretical CO2 evolution) within 10 days of the start of biodegradation, which is itself defined as the point at which 10% of the substance has been degraded. epa.gov However, for complex substances like some UVCBs (Unknown or Variable composition, Complex reaction products and Biological materials), sequential biodegradation of different components may occur, and the 10-day window may not be strictly applied. epa.gov

In terrestrial environments, soil biodegradation studies are conducted. These often involve treating soil samples with the test chemical and monitoring its disappearance over time or the production of CO2. The conditions of the soil, such as moisture, temperature, and microbial activity, are controlled to simulate realistic environmental scenarios.

Below are examples of research findings on the biodegradability of related ester compounds, which illustrate the application of these methodologies.

Table 1: Biodegradability of Structurally Related Esters in Standardized Tests

Test Substance (CASRN)OECD GuidelineInoculumDuration (days)Biodegradation (%)10-Day WindowClassification
Fatty acids, C16-18 and C16-18-unsatd., triesters with trimethylolpropane (B17298) (68002-79-9)301F (Manometric Respirometry)Sewage effluent2886FulfilledReadily Biodegradable
Fatty acids, C6-18, triesters with trimethylolpropane (91050-88-3)301B (CO2 Evolution)Domestic activated sludge2862.9Not FulfilledReadily Biodegradable*
Fatty acids, C8-10, triesters with trimethylolpropane (91050-89-4)EU Method C.4-DDomestic sewage effluent2878FulfilledReadily Biodegradable
Methyl acetate (79-20-9)301DNot Specified2870FulfilledReadily Biodegradable

*Note: The 10-day window was not considered a critical failure for this UVCB substance due to the expectation of sequential biodegradation. epa.gov The substance was still classified as readily biodegradable. epa.gov

Further detailed research into the biodegradation of fatty acid methyl esters has been conducted using specific bacterial strains. For instance, studies have utilized gas chromatography (GC) to analyze the reduction of FAMEs when exposed to microorganisms like Lysinibacillus sphaericus. arcjournals.orgarcjournals.org This analytical technique allows for the quantification of individual fatty acids, providing insight into the selectivity of microbial degradation. arcjournals.org Research on saturated branched-chain fatty acids has also employed GC and GC-mass spectroscopy (GC-MS) to monitor the utilization of these compounds by Pseudomonas strains, revealing selective degradation of certain isomers and the formation of new fatty acid metabolites. researchgate.net

Table 2: Microbial Degradation of Various Fatty Acids by Lysinibacillus sphaericus C3-41 after 24 hours

Fatty Acid (Carbon Chain:Unsaturation)TypeInitial AmountAmount AssimilatedDegradation (%)
Lauric acid (C12:0)SaturatedNot SpecifiedNot Specified23.9
Myristic acid (C14:0)Saturated0.4783Not Specified31.68
Palmitic acid (C16:0)Saturated0.6756Not Specified0.002
Stearic acid (C18:0)Saturated0.9718Not Specified8.72
Oleic acid (C18:1, cis-6)MonounsaturatedNot SpecifiedNot Specified2.5
Oleic acid (C18:1, cis-11)MonounsaturatedNot SpecifiedNot Specified5.02
Linoleic acid (C18:2, cis-9, 13)Di-unsaturatedNot SpecifiedNot Specified3.24
Linoleic acid (C18:2, trans-9, 12)Di-unsaturatedNot SpecifiedNot Specified74.23

Source: Adapted from a study on the characterization and degradation of fatty acid methyl esters from domestic wastewater. arcjournals.org

These methodologies, from standardized OECD tests to more detailed analytical studies with specific microbial strains, provide a framework for assessing the biodegradability of this compound. The data from structurally similar compounds suggest that esters of fatty acids can be readily biodegradable, although factors such as chain branching can influence the rate and pathway of degradation. researchgate.netarcjournals.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, which are based on the principles of quantum mechanics, are employed to determine the fundamental properties of a molecule. Methods such as Density Functional Theory (DFT) are frequently used to balance computational cost and accuracy for molecules of this size.

The electronic structure of methyl 2-methyloctanoate dictates its fundamental chemical properties. Quantum chemical calculations can map the electron density distribution, identify molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and determine electrostatic potential. These calculations are crucial for understanding the molecule's reactivity, polarity, and intermolecular interactions.

Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements known as conformations. Conformation analysis involves calculating the potential energy surface of the molecule by systematically rotating its flexible dihedral angles. This process identifies the lowest-energy (most stable) conformers and the energy barriers between them. For similar, but smaller, esters like methyl cyanoacetate, computational methods have been used to identify the most stable conformers, showing that the relative stability is governed by a delicate balance of intramolecular interactions. researchgate.net For this compound, the long alkyl chain and the branching methyl group would result in a complex potential energy surface with numerous local energy minima, each corresponding to a different conformer.

Table 1: Illustrative Conformational Analysis Data for a Generic Branched Ester This table is illustrative and represents the type of data that would be generated from a conformational analysis, as specific data for this compound is not available.

Conformer Dihedral Angle 1 (degrees) Dihedral Angle 2 (degrees) Relative Energy (kJ/mol)
1 (Global Minimum) 180.0 60.5 0.00
2 65.2 178.9 2.5
3 -63.8 179.1 2.7
4 179.5 -61.2 4.1

Bond Dissociation Energy (BDE) is the energy required to break a specific chemical bond homolytically. It is a critical parameter for predicting the reactivity and thermal stability of a molecule, particularly in contexts like combustion and autoxidation. Theoretical chemists can calculate BDEs for every bond in the this compound molecule. The presence of a methyl branch at the C2 position creates a tertiary carbon-hydrogen (C-H) bond, which is expected to have a lower BDE compared to the primary and secondary C-H bonds in the rest of the molecule. This makes the hydrogen atom at the C2 position more susceptible to abstraction by radicals, a key initial step in many reaction mechanisms.

Computational studies on biodiesel surrogates like methyl butanoate have extensively calculated BDEs to understand their decomposition pathways. nih.gov These studies confirm that C-H bonds adjacent to the ester group are weakened, influencing the initial sites of reaction.

Table 2: Representative Bond Dissociation Energies (BDEs) for Bonds in Methyl Ester Surrogates Data is based on computational studies of similar, smaller methyl esters and is intended to be illustrative for the types of bonds present in this compound.

Bond Type Example Location in this compound Typical Calculated BDE (kcal/mol)
Primary C-H Methyl group on main chain ~100
Secondary C-H Methylene groups (-CH2-) in chain ~97
Tertiary C-H C2 position (branched) ~94
Methoxy (B1213986) C-H Ester methyl group (-OCH3) ~98
C-C (alkyl chain) Within the hexyl chain ~88-90
C-O (ester) O-CH3 bond ~85

Molecular Modeling of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry is a powerful tool for modeling the dynamic processes of chemical reactions. For this compound, this could include modeling its oxidation, pyrolysis, or hydrolysis. Researchers use quantum chemical methods to map the entire reaction pathway from reactants to products, identifying intermediate species and, crucially, the high-energy transition states that control the reaction rate. nih.gov

For example, in the context of combustion, the reaction mechanism for a methyl ester involves numerous steps, including hydrogen abstraction, radical addition to oxygen, isomerization, and beta-scission. nih.gov Theoretical models can calculate the activation energies for each of these steps, providing a detailed kinetic model. Studies on methyl butanoate and methyl decanoate (B1226879) have shown that the presence of the ester functional group introduces unique reaction pathways not present in alkanes, influencing the formation of specific products. acs.org For this compound, the tertiary C-H bond at the branch point would serve as a primary site for hydrogen abstraction, initiating a specific set of decomposition pathways.

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data and confirming molecular structure.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of a molecule's chemical bonds. These calculated frequencies and their corresponding intensities can be used to generate a simulated IR spectrum. For an ester like this compound, the most prominent features would be the strong carbonyl (C=O) stretching vibration and the C-O stretching vibrations. spectroscopyonline.com The exact positions of these peaks are sensitive to the molecule's conformation and electronic environment. spectroscopyonline.compjoes.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) and coupling constants can also be accurately predicted using quantum chemical calculations. These simulations involve calculating the magnetic shielding of each nucleus within the molecule. The predicted spectrum can help assign the complex experimental NMR signals for a molecule with many similar protons and carbons, such as this compound. The chemical shifts for protons and carbons near the electron-withdrawing ester group and at the branch point would be distinct and predictable. libretexts.org

Table 3: Predicted Characteristic Spectroscopic Data for this compound These values are typical for the functional groups present and are not derived from a specific simulation of this compound.

Spectroscopy Type Feature Predicted Position
IR Frequency C=O Stretch ~1740 cm⁻¹
IR Frequency C-O Stretch (acyl-oxygen) ~1250-1150 cm⁻¹
IR Frequency C-O Stretch (alkyl-oxygen) ~1150-1000 cm⁻¹
¹H NMR Chemical Shift -OCH₃ protons ~3.6-3.7 ppm
¹H NMR Chemical Shift -CH- proton at C2 ~2.3-2.6 ppm
¹³C NMR Chemical Shift C=O carbon ~170-175 ppm
¹³C NMR Chemical Shift -OCH₃ carbon ~51-52 ppm

Intermolecular Interactions and Binding Studies (e.g., Enzyme-Substrate Docking)

Understanding how this compound interacts with other molecules is key to predicting its physical properties and biological activity. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or enzyme. nih.gov

If this compound were to be studied as a substrate for an enzyme, like a lipase (B570770) or a fatty acid desaturase, docking simulations would be the first step. nih.gov This process involves:

Obtaining or building a 3D model of the target enzyme.

Generating a set of low-energy conformations for this compound.

Using a docking algorithm to place the ligand into the enzyme's active site in many different orientations and conformations.

Scoring the resulting poses based on calculated binding affinity or energy, which estimates the strength of the interaction.

The results would identify the most likely binding mode and reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, between the ester and the enzyme's amino acid residues. researchgate.net Such studies on other fatty acids and esters have successfully elucidated the structural basis for enzyme specificity and activity. nih.govresearchgate.net

Table 4: Illustrative Data from a Hypothetical Enzyme-Substrate Docking Simulation This table represents the type of output from a molecular docking study and is purely illustrative.

Parameter Result
Binding Energy -7.2 kcal/mol
Interacting Enzyme Residues Tyr82, Phe260, Leu145, Ser105
Type of Interaction Hydrophobic interactions with Phe260, Leu145
Hydrogen Bond Ester carbonyl oxygen with Ser105 hydroxyl group
Distance of H-Bond 2.1 Å

Q & A

Q. What are the established synthetic routes for methyl 2-methyloctanoate, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via esterification of 2-methyloctanoic acid with methanol under acid catalysis (e.g., H₂SO₄) or via transesterification of higher esters. Optimization involves monitoring reaction kinetics (temperature, catalyst concentration) and using anhydrous conditions to minimize side reactions like hydrolysis. For example, copper-catalyzed carbonylative cross-coupling methods have been reported for analogous esters, with yields improved by controlling CO pressure and alkyl iodide stoichiometry . Post-synthesis, fractional distillation or preparative GC can isolate the product.

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral benchmarks should researchers expect?

Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard. For NMR, key signals include:

  • ¹H NMR : δ ~2.50–2.64 ppm (multiplet for β-methylene protons adjacent to the ester carbonyl), δ 1.23 ppm (doublet for terminal methyl groups, J = 7.0 Hz) .
  • ¹³C NMR : δ 176.4 ppm (ester carbonyl), δ 33.6–39.2 ppm (branching methyl and methylene carbons) . GC-MS retention indices and fragmentation patterns (e.g., m/z 158 for the molecular ion [M⁺]) should align with databases like NIST.

Q. How should researchers assess the purity of this compound, and what thresholds are acceptable for biological or catalytic studies?

Purity is assessed via GC-MS (>95% area under the curve) or HPLC with refractive index detection. For biological studies (e.g., avian chemosignaling research), ≥98% purity is recommended to avoid confounding effects from trace isomers or byproducts. Calibration against certified reference materials (CRMs) ensures accuracy .

Advanced Research Questions

Q. What challenges arise in separating this compound from structural isomers, and what chromatographic strategies resolve these?

Isomers like methyl 3-methyloctanoate or branched analogs require high-resolution GC columns (e.g., polar cyanopropyl phases) or two-dimensional GC (GC×GC) to enhance separation. Retention time discrepancies of <0.1 minutes on standard columns necessitate tandem MS for confirmation .

Q. How does this compound function in ecological contexts, such as avian preen secretion, and what analytical methods quantify its role in heterozygosity signaling?

In kittiwakes (Rissa tridactyla), this compound abundance inversely correlates with heterozygosity, suggesting a role in genetic fitness signaling . Solid-phase microextraction (SPME) coupled with GC-MS is used to profile preen secretions, with multivariate statistics (PCA, PERMANOVA) identifying compound-genotype associations .

Q. How should researchers address contradictions in literature regarding this compound’s stability under varying environmental conditions?

Discrepancies in degradation rates (e.g., UV exposure vs. thermal stability) require controlled replicate studies with standardized protocols. For instance, accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines can reconcile data differences. Reporting detailed conditions (e.g., light intensity, solvent matrix) is critical .

Q. What experimental designs are optimal for testing hypotheses about this compound’s enzymatic interactions or metabolic pathways?

Use in vitro assays with purified enzymes (e.g., esterases) under buffered conditions (pH 7.4, 37°C) and LC-MS to track metabolite formation. For in vivo studies (e.g., insect pheromone metabolism), isotopically labeled this compound (e.g., ¹³C-labeled) enables precise tracer analysis .

Q. How can researchers integrate computational modeling with experimental data to predict this compound’s physicochemical properties?

QSAR models or DFT calculations predict logP, vapor pressure, and solubility. Validate predictions experimentally via shake-flask assays (logP) or headspace GC (vapor pressure). Discrepancies >10% between predicted/observed values warrant re-evaluation of forcefield parameters or solvent effects .

Methodological Guidance

  • Data Reproducibility : Document synthetic protocols, instrument parameters (e.g., GC oven ramp rates), and statistical methods (e.g., ANOVA for biological replicates) to enable replication .
  • Ethical Reporting : Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing spectral datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.